6-Ciano-cumarina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

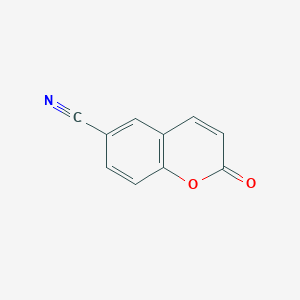

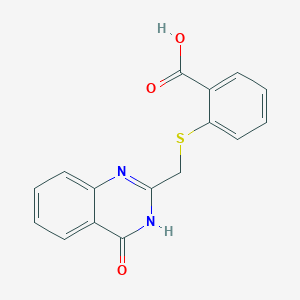

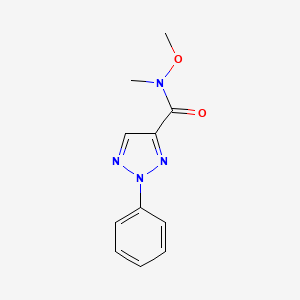

6-Cyanocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are used in perfumes and flavorings. 6-Cyanocoumarin, specifically, is characterized by the presence of a cyano group (-CN) at the sixth position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Aplicaciones Científicas De Investigación

6-Cyanocoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties.

Mecanismo De Acción

Target of Action

6-Cyanocoumarin, also known as 2-oxochromene-6-carbonitrile, is a derivative of coumarin, a class of compounds known for their impressive pharmacological properties Coumarins in general have been associated with a wide range of biological activities, suggesting that they interact with multiple targets in the body .

Mode of Action

Coumarins are known to exhibit a dual mode of biological action This suggests that 6-Cyanocoumarin may interact with its targets in multiple ways, leading to a variety of physiological changes

Biochemical Pathways

Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine obtained from the shikimate pathway serving as the precursor Given the wide range of biological activities associated with coumarins, it is likely that 6-cyanocoumarin affects multiple pathways and their downstream effects .

Pharmacokinetics

Coumarins are known to be widely used in the pharmaceutical industry, suggesting that they have favorable adme properties .

Result of Action

Coumarins have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv activities . This suggests that the action of 6-Cyanocoumarin could result in a wide range of molecular and cellular effects.

Action Environment

The design of solvent-free green processes has attracted noticeably more interest from researchers as environmental consciousness on a worldwide scale rises . This suggests that the action of 6-Cyanocoumarin could be influenced by environmental factors, including the presence or absence of solvents.

Análisis Bioquímico

Biochemical Properties

They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Cellular Effects

Coumarins have been shown to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology, including the study of cellular processes .

Molecular Mechanism

Coumarins are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of coumarins have been a subject of interest in various studies .

Metabolic Pathways

Coumarins are known to be involved in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Cyanocoumarin can be synthesized through several methods, with the Knoevenagel condensation being one of the most common. This reaction involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to yield 6-Cyanocoumarin .

Industrial Production Methods: In industrial settings, the synthesis of 6-Cyanocoumarin often employs solvent-free conditions to enhance efficiency and reduce environmental impact. For instance, grinding 2-hydroxybenzaldehyde with malononitrile over basic alumina, followed by treatment with p-toluenesulphonic acid, has been shown to produce high yields of 6-Cyanocoumarin .

Análisis De Reacciones Químicas

Types of Reactions: 6-Cyanocoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form coumarin-6-carboxylic acid.

Reduction: Reduction of the cyano group can yield 6-aminocoumarin.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products:

Oxidation: Coumarin-6-carboxylic acid.

Reduction: 6-Aminocoumarin.

Substitution: Various substituted coumarins depending on the nucleophile used.

Comparación Con Compuestos Similares

Coumarin: The parent compound, known for its fragrance and use in perfumes.

6-Aminocoumarin:

Coumarin-6-carboxylic acid: An oxidation product with different biological activities.

Uniqueness of 6-Cyanocoumarin: 6-Cyanocoumarin stands out due to the presence of the cyano group, which imparts unique reactivity and biological properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other coumarin derivatives .

Propiedades

IUPAC Name |

2-oxochromene-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSNBULGQKALQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)

![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)

![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2447098.png)

![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)